1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one is an organic compound that features a pyrrolidone ring substituted with a diphenylamino group and a methyl group
Preparation Methods
The synthesis of 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one typically involves the reaction of diphenylamine with a suitable precursor that introduces the pyrrolidone ring and the methyl group. One common method involves the cyclization of N-(diphenylmethyl)acetamide under acidic or basic conditions to form the desired pyrrolidone structure. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diphenylamino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of materials with specific electronic or optical properties, such as in the field of optoelectronics
Mechanism of Action
The mechanism of action of 1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with molecular targets through its diphenylamino and pyrrolidone moieties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds such as:
4DPAIPN (1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene): Both compounds feature diphenylamino groups, but 4DPAIPN has a different core structure and is used primarily in photocatalytic applications.
Diphenylamine: A simpler compound with two phenyl groups attached to an amine, used in various industrial applications.
Carbazole: A compound formed from the cyclization of diphenylamine with iodine, used in pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, making it suitable for a wide range of applications.
Biological Activity
1-(Diphenylamino)-3-methyl-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and therapeutic potential of this compound, supported by relevant data tables and case studies.
The molecular formula of this compound is C18H18N2O with a molecular weight of approximately 290.35 g/mol. The compound features a pyrrolone ring substituted with diphenylamino and methyl groups, which contribute to its unique biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of diphenylamine with suitable carbonyl precursors under controlled conditions. Various synthetic routes have been reported in literature, emphasizing the Friedel-Crafts reaction as a viable method for generating pyrrolone derivatives.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrolone compounds exhibit significant antitumor activity. For instance, research conducted on similar structures demonstrated promising results against various cancer cell lines. In vitro assays revealed that certain derivatives displayed selective cytotoxicity towards breast cancer cells (MCF-7), with IC50 values ranging from 4.7 µM to 8.5 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 4.7 | MCF-7 |
Compound B | 8.5 | MCF-7 |
Compound C | 34.7 | Other Cancer Lines |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated. Compounds in this class have shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). The most potent derivatives achieved up to 85% inhibition at higher concentrations .
Case Studies
- Study on Antitumor Effects : In a study evaluating the antitumor effects of various pyrrolone derivatives, it was found that certain modifications to the diphenylamino group enhanced cytotoxicity against cancer cells while maintaining selectivity over normal cells .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory properties revealed that these compounds could effectively reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Properties
CAS No. |
918638-09-2 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-methyl-1-(N-phenylanilino)-2H-pyrrol-5-one |
InChI |
InChI=1S/C17H16N2O/c1-14-12-13-18(17(14)20)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3 |
InChI Key |
IRXWAMLMRAJVSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C1=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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